Furanomycin

Catalog No.
S528559
CAS No.
18455-25-9
M.F
C7H11NO3
M. Wt
157.17 g/mol
Availability
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Furanomycin

CAS Number

18455-25-9

Product Name

Furanomycin

IUPAC Name

(2S)-2-amino-2-[(2R,5S)-5-methyl-2,5-dihydrofuran-2-yl]acetic acid

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C7H11NO3/c1-4-2-3-5(11-4)6(8)7(9)10/h2-6H,8H2,1H3,(H,9,10)/t4-,5+,6-/m0/s1

InChI Key

PNOKUGWGMLEAPE-JKUQZMGJSA-N

SMILES

CC1C=CC(O1)C(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

Furanomycin; NSC 116328; NSC-116328; NSC116328;

Canonical SMILES

CC1C=CC(O1)C(C(=O)O)N

Isomeric SMILES

C[C@H]1C=C[C@@H](O1)[C@@H](C(=O)O)N

Description

The exact mass of the compound Furanomycin is 157.0739 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Furanomycin is a nonprotein amino acid characterized by its unique structure, which features a trans-2,5-dihydrofuran moiety. This compound is recognized for its antibacterial properties and is classified as an antibiotic. Furanomycin was first isolated from the fermentation broth of various Streptomyces species, particularly Streptomyces griseus, and has since garnered interest for its potential therapeutic applications due to its ability to inhibit bacterial protein synthesis by mimicking the structure of isoleucine, a standard amino acid in protein synthesis .

That contribute to its biological activity. One notable reaction is its binding affinity with the enzyme isoleucyl-tRNA synthetase in Escherichia coli, where it competes with L-isoleucine for the active site. This interaction effectively inhibits protein synthesis, leading to bacteriostatic effects . Additionally, furanomycin can participate in various synthetic transformations, including intramolecular Diels–Alder reactions and stereoselective acetylide additions, which are crucial for constructing its complex molecular framework .

Furanomycin exhibits notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of protein synthesis by mimicking L-isoleucine, thus interfering with the function of isoleucyl-tRNA synthetase. Studies have demonstrated that furanomycin binds to this enzyme with an affinity comparable to that of L-isoleucine, making it a potent inhibitor . Furthermore, furanomycin's structural similarity to natural amino acids allows it to evade certain resistance mechanisms employed by bacteria.

The synthesis of furanomycin has been explored through various methods:

  • Total Synthesis: Multiple synthetic pathways have been developed, including those based on aldol reactions and ring-closing metathesis. These methods allow for the construction of the furanomycin backbone and its stereochemical configuration .
  • Biosynthesis: The natural biosynthetic pathway involves polyketide synthesis starting from propionate and acetate units. This process leads to the formation of the carbon skeleton characteristic of furanomycin .
  • Modified Synthesis: Recent studies have focused on synthesizing derivatives of furanomycin through modifications of the natural product, enhancing its biological activity and broadening its potential applications .

Furanomycin's primary application lies in its use as an antibiotic agent. Its ability to inhibit bacterial growth makes it a candidate for treating infections caused by resistant bacterial strains. Additionally, research is ongoing into its potential use in agriculture as a biopesticide due to its antimicrobial properties . The compound's structural uniqueness also positions it as a valuable scaffold for developing novel therapeutics.

Interaction studies have highlighted furanomycin's ability to bind tightly to isoleucyl-tRNA synthetase, demonstrating its competitive inhibition against L-isoleucine. This binding affinity is crucial for understanding how furanomycin can effectively disrupt bacterial protein synthesis and offers insights into designing new antibiotics that can overcome existing resistance mechanisms . Further studies are needed to explore its interactions with other cellular targets within bacterial systems.

Furanomycin shares structural and functional similarities with several other compounds, particularly those involved in amino acid metabolism or antibiotic activity. Some notable compounds include:

  • Thiomuracins: These are also antibiotics that inhibit protein synthesis but differ in their structural components and mechanisms of action.
  • Mupirocin: An antibiotic that targets bacterial isoleucyl-tRNA synthetase but has a different chemical structure.
  • L-azetidine-2-carboxylic acid: A nonprotein amino acid that affects protein synthesis but lacks the furan ring found in furanomycin.

Comparison Table

CompoundStructure TypeMechanism of ActionUnique Features
FuranomycinNonprotein amino acidInhibits isoleucyl-tRNA synthetaseContains a trans-2,5-dihydrofuran moiety
ThiomuracinsPeptide antibioticsInhibits protein synthesisContains sulfur in the structure
MupirocinMonic acid derivativeInhibits isoleucyl-tRNA synthetaseUnique cyclic structure
L-azetidine-2-carboxylic acidNonprotein amino acidDisrupts protein synthesisAzetidine ring structure

Furanomycin's unique structure and mechanism make it a significant compound in antibiotic research, offering potential avenues for developing new therapeutic agents against resistant bacterial strains.

Furanomycin was first reported in 1967 by Katagiri and colleagues, who isolated it from the fermentation broth of Streptomyces threomyceticus ATCC 15795. The compound exhibited potent antibacterial activity against Escherichia coli, Bacillus subtilis, and several Salmonella and Shigella strains, with minimum inhibitory concentrations (MIC) as low as 1–5 µg/mL. Early studies revealed its mechanism of action: furanomycin mimics L-isoleucine, leading to misincorporation into proteins during translation. This property made it a valuable tool for studying aminoacyl-tRNA synthetase specificity and ribosomal fidelity.

The biosynthetic pathway in Streptomyces was partially elucidated through isotopic labeling experiments, which demonstrated that furanomycin is a polyketide derived from one propionate and two acetate units. Mutagenesis studies further identified 11 phenotypic classes of S. threomyceticus mutants blocked in furanomycin production, suggesting a multi-step biosynthetic pathway regulated by a dedicated gene cluster.

Identification in Pseudomonas fluorescens SBW25 and Ecological Implications

In 2013, Banowetz and colleagues discovered that Pseudomonas fluorescens SBW25, a plant-associated γ-proteobacterium, produces and secretes furanomycin. This marked the first report of furanomycin production outside the Streptomyces genus. P. fluorescens SBW25 is a well-studied biocontrol agent known for suppressing plant pathogens like Pythium ultimum through secondary metabolites such as cyclic lipopeptides. The identification of furanomycin in its secretome expanded the known antimicrobial arsenal of this strain.

Ecologically, furanomycin production by SBW25 may enhance its competitiveness in plant rhizosphere and phyllosphere niches. The compound inhibits plant pathogens such as Dickeya dadantii (soft rot pathogen) and Erwinia amylovora (fire blight pathogen), with activity reversed by exogenous isoleucine, leucine, or valine. This suggests furanomycin’s role in niche colonization by selectively targeting bacteria lacking branched-chain amino acid biosynthetic flexibility.

FeatureStreptomyces threomyceticusPseudomonas fluorescens SBW25
Isolation Year19672013
Ecological NicheSoil microbiotaPlant rhizosphere/phyllosphere
Antimicrobial TargetsGram-negative bacteriaPlant-pathogenic bacteria
Biosynthetic PathwayPolyketideUndetermined

Structural Uniqueness as a Non-Proteinogenic Amino Acid

Furanomycin [(2S,2′R,5′S)-2-amino-2-(5′-methyl-2′,5′-dihydrofuran-2′-yl)acetic acid] is a non-proteinogenic L-α-amino acid with a molecular weight of 157.17 g/mol. Its structure features a 5-methyl-2,5-dihydrofuran ring replacing the methyl group of alanine, conferring conformational rigidity and stereochemical complexity. Key structural attributes include:

  • Stereochemistry: The α-carbon (C2) adopts an S-configuration, while the dihydrofuran ring exhibits 2R,5S stereochemistry, as confirmed by X-ray crystallography of its N-acetyl derivative.
  • Functional Groups: A primary amine (-NH2) and carboxylic acid (-COOH) enable mimicry of proteinogenic amino acids, while the dihydrofuran ring introduces steric and electronic constraints.
PropertyValueSource
Molecular FormulaC₇H₁₁NO₃
IUPAC Name(2S)-2-amino-2-[(2R,5S)-5-methyl-2,5-dihydrofuran-2-yl]acetic acid
Biosynthetic OriginPolyketide (Streptomyces)

The structural similarity to isoleucine allows furanomycin to bind isoleucyl-tRNA synthetase with high affinity, achieving a 50% inhibitory concentration (IC₅₀) comparable to isoleucine in E. coli. This mimicry disrupts protein synthesis, leading to growth inhibition in susceptible bacteria.

Molecular Architecture: Trans-2,5-Dihydrofuran Moiety and α-Amino Acid Backbone

The molecular framework of furanomycin is characterized by the presence of a trans-2,5-dihydrofuran ring system directly connected to an α-amino acid unit [1] [2]. The compound exhibits the molecular formula C₇H₁₁NO₃ with a molecular weight of 157.17 g/mol [1] [4] [5]. The trans-2,5-dihydrofuran moiety represents a five-membered unsaturated cyclic ring system that distinguishes furanomycin from conventional amino acids [2].

The structural architecture consists of a dihydrofuran ring bearing a methyl substituent at the 5-position and an amino acid side chain at the 2-position [1] [6]. The amino acid backbone maintains the characteristic carboxyl and amino functional groups typical of α-amino acids, with the methyl group of L-alanine replaced by the complex (2R,5S)-5-methyl-2,5-dihydrofuran-2-yl moiety [1] [6] [7].

The canonical SMILES representation of furanomycin is CC1C=CC(O1)C(C(=O)O)N, while the InChI notation is InChI=1S/C7H11NO3/c1-4-2-3-5(11-4)6(8)7(9)10/h2-6H,8H2,1H3,(H,9,10)/t4-,5+,6-/m0/s1 [5]. This structural complexity arises from the synthetic challenge of assembling the trans-2,5-dihydrofuran ring with the (S)-amino carboxylic acid units [2].

Absolute Configuration: (2S,2′R,5′S) Stereochemical Assignment

The absolute stereochemical configuration of furanomycin has been definitively established as (2S,2′R,5′S) through X-ray crystallographic analysis of its N-acetyl derivative [8] [9]. This comprehensive structural determination revealed the precise spatial arrangement of all three stereochemical centers within the molecule.

The alpha-carbon (C-2) of the amino acid moiety exhibits S-configuration, consistent with the L-amino acid designation [8] [9]. The C-2′ position of the dihydrofuran ring demonstrates R-configuration, while the C-5′ methylated carbon adopts S-configuration [8] [9]. This specific stereochemical arrangement is crucial for the biological activity of the compound, as demonstrated by comparisons with synthetic diastereomers that exhibit significantly different nuclear magnetic resonance signatures [10].

Table 3: Stereochemical Configuration

StereocenterConfigurationAssignment MethodReference
C-2 (α-carbon)SX-ray crystallography of N-acetyl derivative [8] [9]
C-2′ (furan ring)RX-ray crystallography of N-acetyl derivative [8] [9]
C-5′ (furan ring)SX-ray crystallography of N-acetyl derivative [8] [9]

The systematic IUPAC nomenclature reflects this stereochemical complexity: (2S)-2-amino-2-[(2R,5S)-5-methyl-2,5-dihydrofuran-2-yl]acetic acid [5]. Alternative nomenclature includes (αS,2R,5S)-α-amino-5-methyl-2,5-dihydrofuran-2-acetic acid, emphasizing the specific stereochemical relationship between the different molecular regions [11].

Physicochemical Characteristics: Solubility, Stability, and Spectral Signatures

The physicochemical properties of furanomycin reflect its unique molecular architecture and stereochemical configuration. The compound exhibits specific characteristics that distinguish it from conventional amino acids and contribute to its biological activity profile.

Table 1: Physicochemical Properties of Furanomycin

PropertyValueReference
Molecular FormulaC₇H₁₁NO₃ [1] [11] [4] [5]
Molecular Weight157.17 g/mol [1] [11] [4] [5]
CAS Number18455-25-9 [1] [11] [4] [5]
IUPAC Name(2S)-2-amino-2-[(2R,5S)-5-methyl-2,5-dihydrofuran-2-yl]acetic acid [5]
Density (predicted)1.238 g/cm³ [11] [12]
Melting Point221-224°C [11]
Boiling Point (predicted)305.6°C at 760 mmHg [11] [12]
Flash Point (predicted)138.6°C [12]
pKa (predicted)1.90 ± 0.10 [11]
LogP (predicted)0.44210 [12]
Polar Surface Area (PSA)72.55 Ų [12]
Vapour Pressure (predicted)0.000186 mmHg at 25°C [12]
Index of Refraction (predicted)1.521 [12]
Exact Mass157.074 g/mol [12]

The thermal properties of furanomycin indicate significant thermal stability, with a melting point range of 221-224°C [11]. The predicted boiling point of 305.6°C at standard atmospheric pressure suggests moderate volatility [11] [12]. The flash point of 138.6°C indicates appropriate handling precautions for laboratory and industrial applications [12].

The acid-base properties are characterized by a predicted pKa value of 1.90 ± 0.10, indicating strong acidic behavior of the carboxyl group [11]. The logarithm of the partition coefficient (LogP) value of 0.44210 suggests moderate hydrophilicity, consistent with the presence of polar functional groups including the amino and carboxyl moieties [12]. The polar surface area of 72.55 Ų reflects the contribution of nitrogen and oxygen heteroatoms to molecular polarity [12].

Nuclear magnetic resonance spectroscopy provides detailed structural information about furanomycin. High-resolution mass spectrometry analysis yields a molecular ion [M+H]⁺ at m/z 158.0812, confirming the molecular formula C₇H₁₁NO₃ [10].

Table 2: Nuclear Magnetic Resonance Spectral Data (300 MHz, D₂O)

Position¹³C NMR (ppm)¹H NMR (ppm)Assignment
C-1 (C=O)172.3-Carboxyl carbon
C-2 (α-carbon)57.53.75 (d, J = 2.5 Hz)Amine-substituted carbon
C-3′ (olefinic)124.35.74 (dt, J = 6.2, 1.8 Hz)Olefinic carbon
C-4′ (olefinic)136.36.07 (dt, J = 6.2, 1.8 Hz)Olefinic carbon
C-2′ (furan)84.315.00 (p, J = 6.2 Hz)Oxygenated carbon
C-5′ (furan)84.245.34 (m)Oxygenated carbon
C-6′ (methyl)21.01.14 (d, J = 6.4 Hz)Methyl carbon

The ¹³C nuclear magnetic resonance spectrum exhibits characteristic signals consistent with the proposed structure [10]. The quaternary carbon signal at δC 172.3 corresponds to the carboxyl carbon [10]. Two olefinic carbon resonances appear at δC 136.3 and 124.3, representing the C-4′ and C-3′ positions respectively [10]. The oxygenated carbons of the dihydrofuran ring resonate at δC 84.31 and 84.24 for C-2′ and C-5′ respectively [10]. The amine-substituted α-carbon appears at δC 57.5, while the methyl carbon resonates at δC 21.0 [10].

The ¹H nuclear magnetic resonance spectrum demonstrates characteristic splitting patterns that confirm the stereochemical assignments [10]. The α-proton appears as a doublet at δH 3.75 with a coupling constant of 2.5 Hz [10]. The olefinic protons exhibit doublet of triplets patterns at δH 5.74 and 6.07 with coupling constants of 6.2 and 1.8 Hz [10]. The furan ring protons appear as a pentet at δH 5.00 and a multiplet at δH 5.34 [10]. The methyl group resonates as a doublet at δH 1.14 with a coupling constant of 6.4 Hz [10].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.8

Exact Mass

157.0739

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

218WD6K9H0

Wikipedia

Furanomycin

Dates

Last modified: 02-18-2024
1: Jung JH, Yoon DH, Lee K, Shin H, Lee WK, Yook CM, Ha HJ. Stereoselective Pd-catalyzed etherification and asymmetric synthesis of furanomycin and its analogues from a chiral aziridine. Org Biomol Chem. 2015 Aug 14;13(30):8187-95. doi: 10.1039/c5ob00375j. PubMed PMID: 26054629.
2: Trippe K, McPhail K, Armstrong D, Azevedo M, Banowetz G. Pseudomonas fluorescens SBW25 produces furanomycin, a non-proteinogenic amino acid with selective antimicrobial properties. BMC Microbiol. 2013 May 20;13:111. doi: 10.1186/1471-2180-13-111. Erratum in: BMC Microbiol. 2013;13:263. PubMed PMID: 23688329; PubMed Central PMCID: PMC3662646.
3: Kohno T, Kohda D, Haruki M, Yokoyama S, Miyazawa T. Nonprotein amino acid furanomycin, unlike isoleucine in chemical structure, is charged to isoleucine tRNA by isoleucyl-tRNA synthetase and incorporated into protein. J Biol Chem. 1990 Apr 25;265(12):6931-5. PubMed PMID: 2182633.
4: VanBrunt MP, Standaert RF. A short total synthesis of (+)-furanomycin. Org Lett. 2000 Mar 9;2(5):705-8. PubMed PMID: 10814415.
5: Parry RJ, Yang N. Isolation and characterization of furanomycin nonproducing Streptomyces threomyceticus mutants. J Antibiot (Tokyo). 1992 Jul;45(7):1161-6. PubMed PMID: 1517161.
6: Kazmaier U, Pähler S, Endermann R, Häbich D, Kroll HP, Riedl B. Straightforward syntheses of furanomycin derivatives and their biological evaluation. Bioorg Med Chem. 2002 Dec;10(12):3905-13. PubMed PMID: 12413842.
7: Lee JY, Schiffer G, Jäger V. Synthesis of L-carbafuranomycin, an unnatural analogue of the antibiotic amino acid furanomycin. Org Lett. 2005 Jun 9;7(12):2317-20. PubMed PMID: 15932187.
8: Avenoza A, Busto JH, Canal N, Corzana F, Peregrina JM, Pérez-Fernández M, Rodríguez F. Cyclobutane amino acid analogues of furanomycin obtained by a formal [2 + 2] cycloaddition strategy promoted by methylaluminoxane. J Org Chem. 2010 Feb 5;75(3):545-52. doi: 10.1021/jo9025258. PubMed PMID: 20038109.
9: Katagiri K, Tori K, Kimura Y, Yoshida T, Nagasaki T, Minato H. A new antibiotic. Furanomycin, an isoleucine antagonist. J Med Chem. 1967 Nov;10(6):1149-54. PubMed PMID: 4861779.
10: Tanaka K, Tamaki M, Watanabe S. Effect of furanomycin on the synthesis of isoleucyl-tRNA. Biochim Biophys Acta. 1969 Nov 19;195(1):244-5. PubMed PMID: 4982424.
11: Zhang J, Clive DL. Synthesis of (+)-Furanomycin: Use of Radical Cyclization. J Org Chem. 1999 Mar 5;64(5):1754-1757. PubMed PMID: 11674252.
12: Zimmermann PJ, Blanarikova I I, Jäger V V. A General Approach to L-(+)-Furanomycin and Some Stereoisomers and Analogues Using Furoisoxazoline Intermediates Syntheses via Isoxazolines, Part 24. Part of the planned dissertation of P. J. Zimmermann. We thank the Volkswagen-Stiftung, Hannover, the Fonds der Chemischen Industrie, the Landesgraduiertenförderung Baden-Württemberg (doctoral fellowship to P.J.Z.), and Bayer AG, Wuppertal, for financial support of this work. I.B. gratefully acknowledges a grant from the Volkswagen-Stiftung for a research stay at Stuttgart. We thank Dr. W. Frey for the X-ray crystal structure determinations. This work was presented at the 17th ICHC, Vienna, in August 1999, Book of Abstracts OP-61. Part 23: ref. 1. Angew Chem Int Ed Engl. 2000 Mar;39(5):910-912. PubMed PMID: 10760890.
13: Nelson JM, Vedejs E. Metalated aziridines for cross-coupling with aryl and alkenyl halides via palladium catalysis. Org Lett. 2010 Nov 19;12(22):5085-7. doi: 10.1021/ol101904a. Epub 2010 Oct 14. PubMed PMID: 20945857; PubMed Central PMCID: PMC2996137.
14: Erdsack J, Krause N. An approach towards azafuranomycin analogs by gold-catalyzed cycloisomerization of allenes: synthesis of (αS,2R)-(2,5-dihydro-1H-pyrrol-2-yl)glycine. Beilstein J Org Chem. 2013 Sep 25;9:1936-42. doi: 10.3762/bjoc.9.229. eCollection 2013. PubMed PMID: 24204404; PubMed Central PMCID: PMC3817573.
15: Erdsack J, Schürmann M, Preut H, Krause N. (1R,4'S)-4-(tert-Butyl-dimethyl-silan-oxy)-1-[2,2-dimethyl-3-(p-tolyl-sulfon-yl)- 1,3-oxazolidin-4-yl]but-2-yn-1-ol. Acta Crystallogr Sect E Struct Rep Online. 2008 May 30;64(Pt 6):o1171. doi: 10.1107/S1600536808014906. PubMed PMID: 21202678; PubMed Central PMCID: PMC2961448.
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